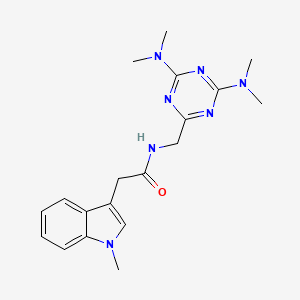
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazine ring with dimethylamino substitutions and an indole acetamide moiety. Its molecular formula is C15H20N6 with a molecular weight of approximately 296.37 g/mol.
Synthetic Routes
The synthesis typically involves multiple steps:
- Formation of Triazine Derivative : The initial step includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
- Acetamide Formation : This intermediate is then reacted with 2-(1-methyl-1H-indol-3-yl)acetyl chloride under controlled conditions to produce the final product.
Biological Mechanisms
This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it can modulate the activity of poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
- Apoptotic Pathways : Studies indicate that this compound can activate apoptotic pathways in cancer cells. It promotes the release of cytochrome c from mitochondria and activates caspases, leading to programmed cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazine derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(piperidine-4-yl)benzamide | HepG2 | 0.25 | AMPK regulation |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | A549 | 0.20–2.58 | Cell cycle arrest |
| N-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol | Various | 0.49–48.0 | DNA intercalation |
The compound's structural similarities with these derivatives suggest it may exhibit comparable efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological effects of triazine derivatives:
- In vitro Studies : Research demonstrated that compounds similar to this compound significantly reduced cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines through apoptosis induction .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could disrupt cellular signaling pathways by inhibiting focal adhesion kinase (FAK), thereby reducing tumor cell invasion and metastasis .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)11-20-17(27)10-13-12-26(5)15-9-7-6-8-14(13)15/h6-9,12H,10-11H2,1-5H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFURIZQRAQXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














